molecular formula C12H7Cl2NO2 B13663305 3,4-Dichloro-5-(1H-indol-3-yl)furan-2(5H)-one

3,4-Dichloro-5-(1H-indol-3-yl)furan-2(5H)-one

Cat. No.: B13663305
M. Wt: 268.09 g/mol
InChI Key: UYGKFTWJQCCZCG-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(1H-indol-3-yl)furan-2(5H)-one is a synthetic organic compound that belongs to the class of furanones. This compound is characterized by the presence of a furan ring substituted with dichloro and indole groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-(1H-indol-3-yl)furan-2(5H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and furan precursors.

    Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated systems, and quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-(1H-indol-3-yl)furan-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions may vary depending on the desired product and include specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield furanone derivatives with additional oxygen-containing functional groups, while substitution reactions may produce compounds with different substituents on the furan ring.

Scientific Research Applications

3,4-Dichloro-5-(1H-indol-3-yl)furan-2(5H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound may be used in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(1H-indol-3-yl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, affecting their function.

    Pathways: It may modulate signaling pathways, gene expression, or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4-Dichloro-5-(1H-indol-3-yl)furan-2(5H)-one include other furanone derivatives and indole-containing compounds. Examples include:

    3,4-Dichlorofuran-2(5H)-one: A simpler furanone derivative with similar chemical properties.

    5-(1H-Indol-3-yl)furan-2(5H)-one: A related compound with an indole group but lacking the dichloro substitution.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other similar compounds

Properties

Molecular Formula

C12H7Cl2NO2

Molecular Weight

268.09 g/mol

IUPAC Name

3,4-dichloro-2-(1H-indol-3-yl)-2H-furan-5-one

InChI

InChI=1S/C12H7Cl2NO2/c13-9-10(14)12(16)17-11(9)7-5-15-8-4-2-1-3-6(7)8/h1-5,11,15H

InChI Key

UYGKFTWJQCCZCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3C(=C(C(=O)O3)Cl)Cl

Origin of Product

United States

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